molecular formula C6H5ClINO B8755720 (6-Chloro-3-iodopyridin-2-yl)methanol

(6-Chloro-3-iodopyridin-2-yl)methanol

Cat. No.: B8755720
M. Wt: 269.47 g/mol
InChI Key: OFVYBQRQABEZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-3-iodopyridin-2-yl)methanol is a halogenated pyridine derivative featuring a chloro substituent at position 6, an iodo group at position 3, and a hydroxymethyl (-CH2OH) group at position 2 of the pyridine ring. The presence of halogens and the methanol group confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(6-chloro-3-iodopyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2

InChI Key

OFVYBQRQABEZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Substituent Position Variations

The position of halogens and functional groups on the pyridine ring significantly alters physicochemical properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Key Differences Similarity Score* Reference
(6-Chloro-5-iodopyridin-3-yl)methanol Cl (6), I (5), -CH2OH (3) C₆H₅ClINO Iodo at position 5 instead of 3 0.81
(2-Chloro-4-iodopyridin-3-yl)methanol Cl (2), I (4), -CH2OH (3) C₆H₅ClINO Chloro at position 2; iodo at position 4 -
(6-Iodopyridin-2-yl)methanol I (6), -CH2OH (2) C₆H₆INO No chloro substituent -

*Similarity scores from reflect Tanimoto coefficients based on structural overlap.

Key Findings :

  • Positional isomerism (e.g., iodo at position 3 vs.
  • The absence of a chloro group (as in (6-Iodopyridin-2-yl)methanol) reduces electron-withdrawing effects, increasing nucleophilicity at the pyridine nitrogen .

Halogen Variants: Electronic Effects

Substitution of iodine with other halogens modifies electronic properties:

Compound Name Halogen (Position) Molecular Formula Key Differences Reference
(6-Chloro-3-fluoropyridin-2-yl)methanol F (3) C₆H₅ClFNO Smaller, more electronegative fluorine
(6-Chloro-3-bromopyridin-2-yl)methanol Br (3) C₆H₅ClBrNO Larger atomic radius than iodine -

Key Findings :

  • Fluorine’s high electronegativity increases the electron-deficient nature of the pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution compared to iodine .
  • Bromine’s lower electronegativity but larger size may favor different crystal packing or van der Waals interactions .

Functional Group Modifications

Variations in the hydroxymethyl group or its replacement:

Compound Name Functional Group (Position) Molecular Formula Key Differences Reference
(6-Chloro-3-methoxypyridin-2-yl)methanol -OCH₃ (3), -CH2OH (2) C₇H₈ClNO₂ Methoxy group at position 3
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate -OC(O)NHC(CH₃)₃ (2) C₁₀H₁₂ClIN₂O₂ Carbamate replaces hydroxymethyl
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol -CH(NH₂)CH₂OH (3) C₇H₁₁ClN₂O Amino ethanol side chain

Key Findings :

  • Carbamate derivatives (e.g., tert-butyl variants) enhance stability under acidic conditions, making them preferable in peptide coupling reactions .

Hydrogen Bonding and Crystal Packing

The hydroxymethyl group in (6-Chloro-3-iodopyridin-2-yl)methanol enables hydrogen bonding, influencing crystallization behavior. For example:

  • In related pyridine methanol derivatives, O–H···N and O–H···O interactions dominate crystal packing, forming chains or layers .
  • Replacement of -CH2OH with non-polar groups (e.g., -CN or -CH3) disrupts these interactions, leading to less predictable solid-state structures .

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